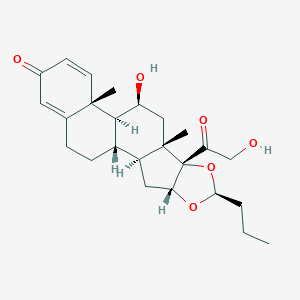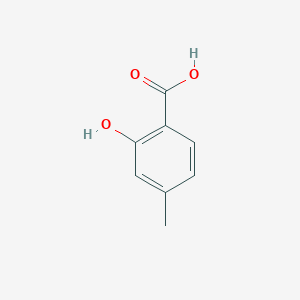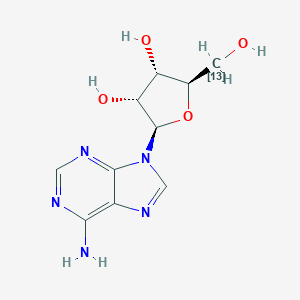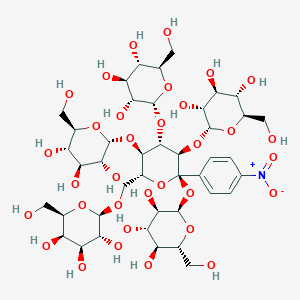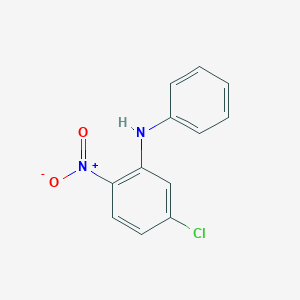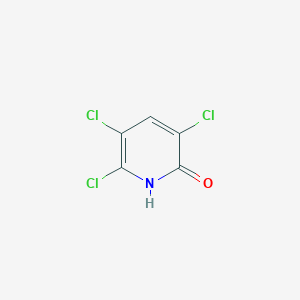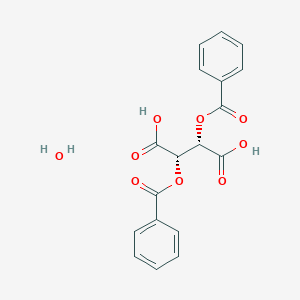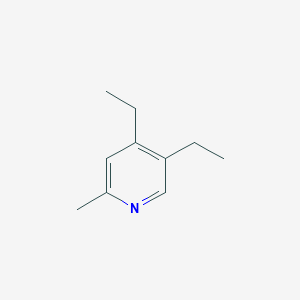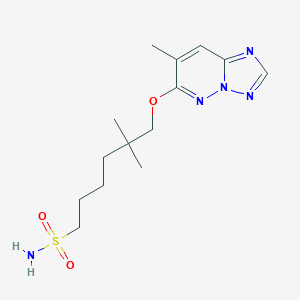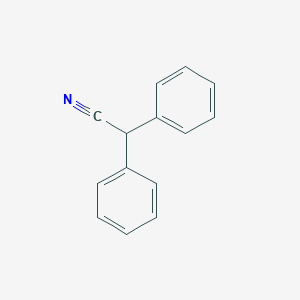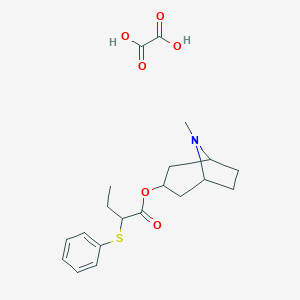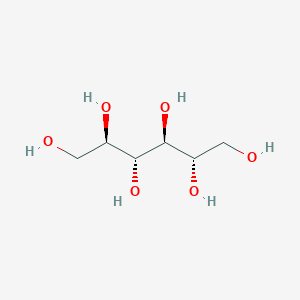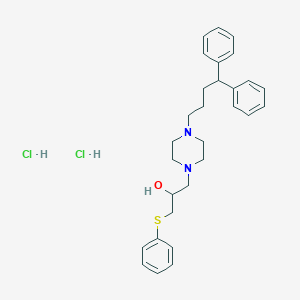
1-(4,4-Diphenylbutyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,4-Diphenylbutyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride (also known as DPPP) is a synthetic compound that has been widely used in scientific research. It is a piperazine derivative that has been shown to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of DPPP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. DPPP has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects.
生化学的および生理学的効果
DPPP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects. DPPP has also been shown to decrease the levels of corticosterone, a stress hormone, in the brain. Additionally, DPPP has been shown to have antioxidant properties and may help protect against oxidative stress.
実験室実験の利点と制限
DPPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a useful tool for studying anxiety and depression. However, DPPP has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which may limit its effectiveness in vivo. Additionally, DPPP has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.
将来の方向性
There are several future directions for research on DPPP. One area of interest is the development of more potent and selective analogs of DPPP that may have improved efficacy and fewer side effects. Additionally, further studies are needed to understand the exact mechanism of action of DPPP and its effects on different neurotransmitter systems in the brain. Finally, more studies are needed to determine the safety and efficacy of DPPP in humans.
合成法
The synthesis of DPPP involves a multi-step process that begins with the reaction of 2-mercapto-3-phenylpropanoic acid with 1,4-dibromobutane to yield 2-(2-bromo-3-phenylthiopropyl)thiophenol. This intermediate is then reacted with piperazine in the presence of sodium hydride to yield DPPP. The final product is obtained as a dihydrochloride salt.
科学的研究の応用
DPPP has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models. DPPP has also been used to study the role of serotonin receptors in the brain and their involvement in anxiety and depression.
特性
CAS番号 |
143760-05-8 |
|---|---|
製品名 |
1-(4,4-Diphenylbutyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride |
分子式 |
C29H38Cl2N2OS |
分子量 |
533.6 g/mol |
IUPAC名 |
1-[4-(4,4-diphenylbutyl)piperazin-1-yl]-3-phenylsulfanylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C29H36N2OS.2ClH/c32-27(24-33-28-15-8-3-9-16-28)23-31-21-19-30(20-22-31)18-10-17-29(25-11-4-1-5-12-25)26-13-6-2-7-14-26;;/h1-9,11-16,27,29,32H,10,17-24H2;2*1H |
InChIキー |
UFKWSMALHTWTFH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(C2=CC=CC=C2)C3=CC=CC=C3)CC(CSC4=CC=CC=C4)O.Cl.Cl |
正規SMILES |
C1CN(CCN1CCCC(C2=CC=CC=C2)C3=CC=CC=C3)CC(CSC4=CC=CC=C4)O.Cl.Cl |
同義語 |
1-[4-(4,4-diphenylbutyl)piperazin-1-yl]-3-phenylsulfanyl-propan-2-ol d ihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



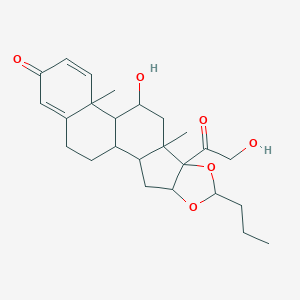
![4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid](/img/structure/B117783.png)
